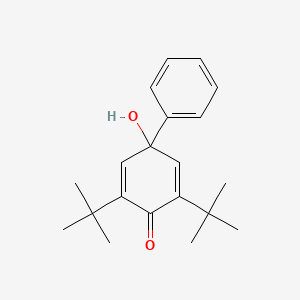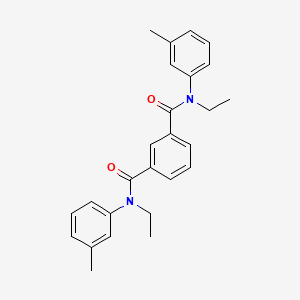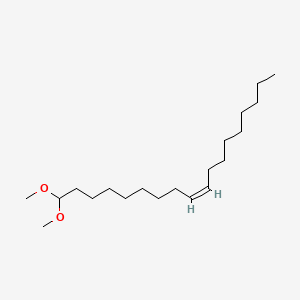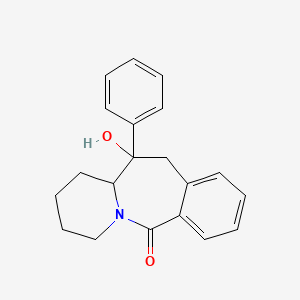
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H11Cl3O It is known for its unique structure, which includes a trichloromethyl group attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one typically involves the introduction of the trichloromethyl group to a cyclohexadienone precursor. One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This process involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reaction conditions include the use of specific electrolytes and controlled voltage to achieve the desired reduction.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the electrochemical reduction process, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrochemical Reduction: Involves the use of specific electrolytes and controlled voltage.
Substitution Reactions: Typically require nucleophilic reagents and suitable solvents.
Major Products Formed
Reduction Products: Formation of 4-methylcyclohepta-2,4,6-trien-1-one through the elimination of chlorine atoms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves its ability to undergo reductive dehalogenation. This process includes the initial two-electron reductive elimination of one of the chlorine atoms, followed by the addition of protons and the simultaneous elimination of the remaining chlorine atoms to form carbene intermediates . These intermediates can then rearrange to form various products, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: Shares a similar structure but with different substituents.
Cyclohexa-1,4-diene: An isomer with different chemical properties.
γ-Terpinene: A related terpenoid compound.
Uniqueness
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl and trichloromethyl groups on the cyclohexadienone ring
Propiedades
Número CAS |
90920-19-7 |
|---|---|
Fórmula molecular |
C10H11Cl3O |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-6-5-9(3,10(11,12)13)7(2)4-8(6)14/h4-5H,1-3H3 |
Clave InChI |
ACUGWBQJVJTCAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CC1(C)C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


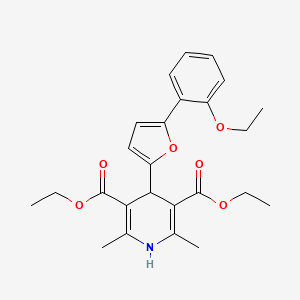
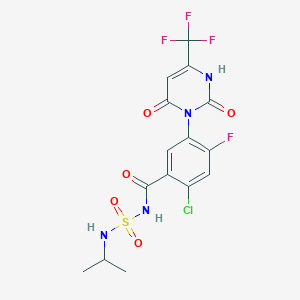
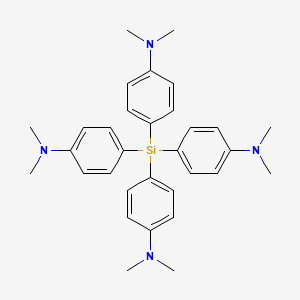
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
